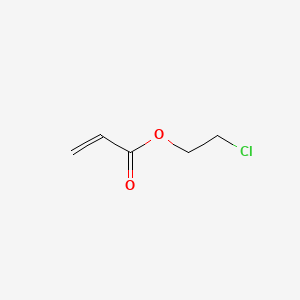
4-Cyanophenyl 4-heptylbenzoate
説明
4-Cyanophenyl 4-heptylbenzoate is a chemical compound with the molecular formula C21H23NO2 . It is a solid substance at 20 degrees Celsius . The compound appears as a white to light yellow powder or crystal .
Physical And Chemical Properties Analysis
4-Cyanophenyl 4-heptylbenzoate is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . The compound has a mesomorphic range of 42.0 to 61.0 degrees Celsius . It is almost transparent in toluene .科学的研究の応用
Liquid Crystal Displays (LCDs)
4-Cyanophenyl 4-heptylbenzoate: is utilized in the development of LCDs due to its mesomorphic properties, which allow it to exhibit both liquid and solid characteristics . This compound helps in the alignment of liquid crystal molecules to modulate light effectively.
Optical Storage Devices
In optical storage technology, 4-Cyanophenyl 4-heptylbenzoate can be applied to enhance the refractive index modulation. This is crucial for increasing the data storage density and improving the read/write speed in devices like CDs, DVDs, and Blu-ray discs. The compound’s ability to transition between different phases at controlled temperatures contributes to the reliability of optical storage media .
Thermotropic Sensors
The thermotropic phase transition of 4-Cyanophenyl 4-heptylbenzoate can be harnessed to create sensors that respond to temperature changes. These sensors can be used in environmental monitoring and industrial processes where precise temperature control is necessary. The compound’s clear melting point at 57°C provides a specific threshold for activation .
Non-Linear Optical Materials
Due to its polarizable electronic structure, 4-Cyanophenyl 4-heptylbenzoate is researched for use in non-linear optical materials. These materials are key components in the development of high-speed optical switches and modulators, which are essential for advanced telecommunications systems .
Chromatography
In chromatography, 4-Cyanophenyl 4-heptylbenzoate can serve as a stationary phase modifier to improve the separation of complex mixtures. Its consistent physical state and solubility in toluene make it a valuable substance for fine-tuning the chromatographic process, leading to more accurate analytical results .
Drug Delivery Systems
Research into the use of 4-Cyanophenyl 4-heptylbenzoate in drug delivery systems is ongoing. Its structural properties could potentially be exploited to create responsive drug carriers that release medication in reaction to specific stimuli, such as temperature or light .
Safety And Hazards
4-Cyanophenyl 4-heptylbenzoate is classified as having acute toxicity, whether through oral intake, dermal contact, or inhalation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .
特性
IUPAC Name |
(4-cyanophenyl) 4-heptylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)21(23)24-20-14-10-18(16-22)11-15-20/h8-15H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAUTNYPKHVAEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068129 | |
| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanophenyl 4-heptylbenzoate | |
CAS RN |
38690-76-5 | |
| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38690-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038690765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-cyanophenyl p-heptylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and formula of 7CPB? What is its significance in materials science?
A1: 7CPB, or 4-Cyanophenyl 4-heptylbenzoate, is a thermotropic liquid crystal belonging to the phenyl benzoate family. Its molecular formula is C21H23NO2. These compounds are known to exhibit liquid crystal phases at specific temperature ranges, making them valuable for applications like liquid crystal displays (LCDs). [, , ]
Q2: How does the molecular structure of 7CPB influence its liquid crystal properties?
A2: The rigid, rod-like molecular shape of 7CPB plays a crucial role in its liquid crystalline behavior. [, ] Research using 13C NMR, including Proton-Encoded Local Field (PELF) spectroscopy and Off-Magic-Angle Spinning (OMAS), has been used to investigate the orientation and order parameters of different segments within the 7CPB molecule in its liquid crystal phase. [] This detailed understanding of molecular orientation is essential for optimizing the performance of liquid crystal materials in various applications.
Q3: Has the interaction of 7CPB with other liquid crystals been studied?
A3: Yes, studies have investigated mixtures of 7CPB with other liquid crystals, such as its chain-perfluorinated analog, 7PFCPB. [] These mixtures exhibit interesting phase behavior with changing temperature. For instance, a 1:2 mixture of 7CPB and 7PFCPB showed transitions between different liquid crystal phases (like smectic A) as the temperature varied. [] Understanding these interactions is crucial for developing advanced liquid crystal mixtures with tailored properties.
Q4: Beyond its liquid crystal properties, are there any other notable applications of 7CPB?
A4: Research has explored the use of 7CPB as an isotropic liquid crystal solvent to study hydrogen bond symmetry. [] In a study on hydrogen difluoromaleate monoanion, tetrabutylammonium hydrogen difluoromaleate-(18O) dissolved in 7CPB exhibited equivalent fluorines in its 19F NMR spectra. This observation suggests the existence of a single, symmetric hydrogen bond structure in this specific environment. [] This highlights the potential of 7CPB as a unique solvent system for studying molecular properties and interactions.
Q5: Are there any known crystallographic studies on 7CPB?
A5: While a dedicated crystal structure analysis of 7CPB is not available in the provided research abstracts, a related compound, 4-cyanophenyl 4-pentylbenzoate (CPPB), which differs only in the length of the alkyl chain, has been studied using solid-state 13C NMR. [] This study correlated the solid-state spectral features with the crystalline structure of CPPB and observed conformational and crystallographic effects in the spectra. [] It is plausible that similar analyses could be conducted for 7CPB to gain further insights into its solid-state properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















